molecular formula C10H14N2O2 B1297993 2-(2,6-Dimethylphenoxy)acetohydrazide CAS No. 64106-78-1

2-(2,6-Dimethylphenoxy)acetohydrazide

Cat. No.: B1297993
CAS No.: 64106-78-1
M. Wt: 194.23 g/mol
InChI Key: BXTXJUJFIBOLDD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Dimethylphenoxy)acetohydrazide typically involves the reaction of 2-(2,6-dimethylphenoxy)acetic acid with hydrazine hydrate. The reaction is carried out in ethanol under reflux conditions for several hours . The general procedure is as follows:

  • Dissolve 2-(2,6-dimethylphenoxy)acetic acid in ethanol.
  • Add hydrazine hydrate dropwise to the solution.
  • Heat the mixture to reflux and maintain for 4-5 hours.
  • Cool the reaction mixture and filter the precipitate.
  • Wash the precipitate with cold ethanol and dry to obtain the final product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(2,6-Dimethylphenoxy)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazides and other derivatives.

Scientific Research Applications

2-(2,6-Dimethylphenoxy)acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form hydrogen bonds and interact with various enzymes and receptors, influencing their activity. This interaction can lead to the modulation of biological processes, such as cell proliferation and apoptosis, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

  • 2-(4-Nitrophenoxy)acetohydrazide
  • 2-(2,4-Dimethylphenoxy)acetohydrazide
  • 2-(2,6-Dichlorophenoxy)acetohydrazide

Comparison: 2-(2,6-Dimethylphenoxy)acetohydrazide is unique due to its specific substitution pattern on the phenoxy ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct entity in scientific research .

Properties

IUPAC Name

2-(2,6-dimethylphenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7-4-3-5-8(2)10(7)14-6-9(13)12-11/h3-5H,6,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTXJUJFIBOLDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354231
Record name 2-(2,6-dimethylphenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64106-78-1
Record name 2-(2,6-dimethylphenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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